molecular formula C8H11Cl2NO B2839601 (3-Chloro-2-methoxyphenyl)methanamine hydrochloride CAS No. 2137815-83-7

(3-Chloro-2-methoxyphenyl)methanamine hydrochloride

Cat. No.: B2839601
CAS No.: 2137815-83-7
M. Wt: 208.08
InChI Key: BNGANFTWOKSACX-UHFFFAOYSA-N
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Description

(3-Chloro-2-methoxyphenyl)methanamine hydrochloride: is a chemical compound with the molecular formula C8H10ClNO·HCl and a molecular weight of 208.09 g/mol . This compound is known for its applications in scientific research, particularly in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 3-chloro-2-methoxybenzaldehyde with ammonium chloride under reducing conditions. Another method involves the reduction of 3-chloro-2-methoxybenzonitrile using lithium aluminum hydride (LiAlH4) followed by hydrolysis.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned reagents. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

(3-Chloro-2-methoxyphenyl)methanamine hydrochloride: undergoes several types of chemical reactions:

  • Oxidation: The compound can be oxidized to form 3-chloro-2-methoxybenzaldehyde using oxidizing agents like potassium permanganate (KMnO4).

  • Reduction: Reduction reactions can convert the compound to its corresponding amine, 3-chloro-2-methoxybenzylamine .

  • Substitution: Nucleophilic substitution reactions can occur at the chloro position, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4), ether solvent.

  • Substitution: Various nucleophiles, such as sodium iodide (NaI) in acetone.

Major Products Formed:

  • 3-Chloro-2-methoxybenzaldehyde: (from oxidation).

  • 3-Chloro-2-methoxybenzylamine: (from reduction).

  • Various substituted derivatives (from nucleophilic substitution).

Scientific Research Applications

(3-Chloro-2-methoxyphenyl)methanamine hydrochloride: has diverse applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and interactions.

  • Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.

  • Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

(3-Chloro-2-methoxyphenyl)methanamine hydrochloride: is similar to other compounds with chloro and methoxy groups on the benzene ring, such as 3-chloro-4-methoxybenzylamine hydrochloride and 4-aminomethyl-2-chloroanisole hydrochloride . its unique combination of functional groups and molecular structure sets it apart, making it particularly useful in specific applications.

Comparison with Similar Compounds

  • 3-Chloro-4-methoxybenzylamine hydrochloride

  • 4-Aminomethyl-2-chloroanisole hydrochloride

  • 3-Chloro-2-methoxybenzonitrile

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Properties

IUPAC Name

(3-chloro-2-methoxyphenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c1-11-8-6(5-10)3-2-4-7(8)9;/h2-4H,5,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGANFTWOKSACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Cl)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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